Hexyl octyl phthalate

Description

Properties

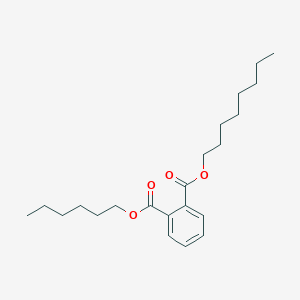

IUPAC Name |

1-O-hexyl 2-O-octyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-3-5-7-9-10-14-18-26-22(24)20-16-12-11-15-19(20)21(23)25-17-13-8-6-4-2/h11-12,15-16H,3-10,13-14,17-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCTXAGBGKLUBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9069508 | |

| Record name | 1,2-Benzenedicarboxylic acid, hexyl octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61827-62-1 | |

| Record name | 1-Hexyl 2-octyl 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61827-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-hexyl 2-octyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061827621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-hexyl 2-octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, hexyl octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl octyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Elucidation of Hexyl Octyl Phthalate

This guide provides a comprehensive overview of the synthesis and detailed structural analysis of Hexyl Octyl Phthalate, a mixed dialkyl phthalate ester. Designed for researchers, scientists, and professionals in drug development and materials science, this document outlines the chemical principles, experimental protocols, and analytical methodologies required for the successful preparation and characterization of this compound.

Introduction: The Significance of Mixed Alkyl Phthalates

Phthalate esters are a class of organic compounds widely utilized as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). While symmetric dialkyl phthalates, such as dioctyl phthalate (DOP) and dibutyl phthalate (DBP), are well-characterized, mixed alkyl phthalates like Hexyl Octyl Phthalate offer a unique balance of properties, including tailored plasticizing efficiency, volatility, and migration resistance. The precise combination of hexyl and octyl chains on the phthalic acid backbone allows for the fine-tuning of material characteristics, making it a subject of interest in advanced material formulation.

The synthesis of such mixed esters presents a unique challenge in controlling the statistical distribution of the final products. A thorough structural elucidation is therefore paramount to confirm the identity and purity of the synthesized Hexyl Octyl Phthalate, distinguishing it from the symmetric side products, dihexyl phthalate and dioctyl phthalate.

Synthesis of Hexyl Octyl Phthalate: A Stepwise Approach

The synthesis of Hexyl Octyl Phthalate is achieved through the esterification of phthalic anhydride with a mixture of 1-hexanol and 1-octanol. This reaction proceeds in two main stages: a rapid, non-catalytic formation of a monoester intermediate, followed by a slower, acid-catalyzed conversion to the diester.[1][2]

Reaction Mechanism and Rationale

The esterification of phthalic anhydride with alcohols is a classic example of nucleophilic acyl substitution. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, which protonates the carbonyl oxygen of the anhydride, rendering it more susceptible to nucleophilic attack by the alcohol.[3][4] The use of a mixture of 1-hexanol and 1-octanol will statistically yield a mixture of three products: dihexyl phthalate, dioctyl phthalate, and the desired hexyl octyl phthalate. By controlling the stoichiometry of the reactants, the yield of the mixed ester can be maximized.

// Nodes Reactants [label="Phthalic Anhydride\n+ 1-Hexanol\n+ 1-Octanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="p-Toluenesulfonic Acid", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction_Vessel [label="Reaction Setup:\nRound-bottom flask,\nReflux condenser,\nDean-Stark trap", fillcolor="#F1F3F4", fontcolor="#202124"]; Heating [label="Heating\n(140-160°C)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Work-up:\n- Neutralization (aq. NaHCO₃)\n- Washing (Brine)\n- Drying (Na₂SO₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification:\nVacuum Distillation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Hexyl Octyl Phthalate\n(and side products)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Reaction_Vessel [label="Charge"]; Catalyst -> Reaction_Vessel [label="Add"]; Reaction_Vessel -> Heating [label="Heat"]; Heating -> Reaction_Vessel [style=invis]; Reaction_Vessel -> Workup [label="Cool & Transfer"]; Workup -> Purification [label="Isolate Crude Product"]; Purification -> Product [label="Isolate Pure Fractions"]; } caption: "Experimental workflow for the synthesis of Hexyl Octyl Phthalate."

Detailed Experimental Protocol

-

Reactant Charging: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add phthalic anhydride (0.5 mol, 74.05 g), 1-hexanol (0.25 mol, 25.54 g, 31.2 mL), and 1-octanol (0.25 mol, 32.56 g, 40.6 mL). The use of equimolar amounts of the two alcohols relative to each other is intended to favor the statistical formation of the mixed ester. An excess of the alcohol mixture relative to the phthalic anhydride can be used to drive the reaction to completion.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 mol, 1.9 g).

-

Reaction: Heat the mixture to 140-160°C with vigorous stirring. Water produced during the esterification will be collected in the Dean-Stark trap, providing a visual indication of the reaction's progress. Continue heating until the theoretical amount of water (0.5 mol, 9 mL) is collected.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize the acidic catalyst, followed by a wash with brine (1 x 100 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess alcohols and any volatile impurities under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a mixture of dihexyl, dioctyl, and hexyl octyl phthalates, is then purified by vacuum distillation to separate the components based on their boiling points.

Structural Elucidation: A Multi-faceted Analytical Approach

The confirmation of the structure of the synthesized Hexyl Octyl Phthalate requires a combination of spectroscopic techniques. Each method provides unique information that, when combined, offers a complete picture of the molecule's architecture.

// Nodes Synthesized_Product [label="Purified Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; FTIR [label="FTIR Spectroscopy", fillcolor="#F1F3F4", fontcolor="#202124"]; NMR [label="NMR Spectroscopy\n(¹H and ¹³C)", fillcolor="#F1F3F4", fontcolor="#202124"]; MS [label="Mass Spectrometry\n(GC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Structure_Confirmation [label="Structural Confirmation of\nHexyl Octyl Phthalate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Synthesized_Product -> FTIR [label="Functional Group Analysis"]; Synthesized_Product -> NMR [label="Proton and Carbon Environment"]; Synthesized_Product -> MS [label="Molecular Weight and Fragmentation"]; FTIR -> Structure_Confirmation; NMR -> Structure_Confirmation; MS -> Structure_Confirmation; } caption: "Logical relationship of analytical techniques for structural elucidation."

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule.[5][6]

-

Protocol: A small drop of the purified liquid sample is placed directly on the diamond crystal of an ATR-FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Expected Data: The FTIR spectrum of Hexyl Octyl Phthalate is expected to show characteristic absorption bands:

-

~1730 cm⁻¹ (strong, sharp): C=O stretching vibration of the ester carbonyl group.

-

~1280 and ~1120 cm⁻¹ (strong): C-O stretching vibrations of the ester linkage.

-

~2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the hexyl and octyl alkyl chains.

-

~1580 and ~1450 cm⁻¹: C=C stretching vibrations of the aromatic benzene ring.

-

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester C=O Stretch | ~1730 | Strong |

| Ester C-O Stretch | ~1280, ~1120 | Strong |

| Alkyl C-H Stretch | ~2850-2960 | Strong |

| Aromatic C=C Stretch | ~1580, ~1450 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.[7][8]

-

Protocol: The purified sample (~10-20 mg) is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

-

Expected ¹H NMR Data:

-

δ 7.5-7.7 ppm (multiplet, 4H): Aromatic protons of the phthalate ring.

-

δ 4.2-4.4 ppm (triplet, 4H): Protons of the -O-CH₂- groups of both the hexyl and octyl chains.

-

δ 1.6-1.8 ppm (multiplet, 4H): Protons of the -O-CH₂-CH₂- groups.

-

δ 1.2-1.5 ppm (broad multiplet, ~16H): Methylene protons of the hexyl and octyl chains.

-

δ 0.8-1.0 ppm (triplet, 6H): Terminal methyl protons of the hexyl and octyl chains.

-

-

Expected ¹³C NMR Data:

-

δ ~167 ppm: Carbonyl carbons of the ester groups.

-

δ ~132 ppm: Quaternary aromatic carbons.

-

δ ~131, ~129 ppm: Protonated aromatic carbons.

-

δ ~65-68 ppm: Carbons of the -O-CH₂- groups.

-

δ ~14-32 ppm: Alkyl chain carbons.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating the components of the product mixture and confirming the molecular weight and fragmentation pattern of each.[9][10]

-

Protocol: A dilute solution of the purified sample in a suitable solvent (e.g., dichloromethane) is injected into a gas chromatograph coupled to a mass spectrometer. The components are separated on a capillary column and then ionized, typically by electron ionization (EI).

-

Expected Data: The gas chromatogram will show peaks corresponding to dihexyl phthalate, hexyl octyl phthalate, and dioctyl phthalate, with retention times increasing with molecular weight. The mass spectrum of Hexyl Octyl Phthalate (Molecular Weight: 362.5 g/mol ) will exhibit:

| Technique | Parameter | Expected Value/Observation |

| FTIR | Carbonyl Stretch | ~1730 cm⁻¹ |

| C-O Stretch | ~1280, ~1120 cm⁻¹ | |

| ¹H NMR | Aromatic Protons | δ 7.5-7.7 ppm |

| -O-CH₂- Protons | δ 4.2-4.4 ppm | |

| ¹³C NMR | Carbonyl Carbons | δ ~167 ppm |

| -O-CH₂- Carbons | δ ~65-68 ppm | |

| GC-MS | Molecular Ion (M⁺) | m/z 362 |

| Base Peak | m/z 149 |

Conclusion

The synthesis of Hexyl Octyl Phthalate via acid-catalyzed esterification of phthalic anhydride with a mixture of 1-hexanol and 1-octanol is a straightforward yet illustrative example of mixed ester preparation. The successful characterization and confirmation of the product's structure rely on a synergistic application of modern analytical techniques. The protocols and expected data presented in this guide provide a solid framework for researchers to produce and validate this and similar mixed dialkyl phthalate esters, paving the way for their application in the development of advanced materials.

References

-

Di-N-Octyl Phthalate | C24H38O4 | CID 8346 - PubChem. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD), part of Test Methods for Evaluati - EPA. (1996, December). U.S. Environmental Protection Agency. Retrieved January 24, 2026, from [Link]

-

Bis(2-ethylhexyl) phthalate - Wikipedia. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

Figure 2. Synthesis of di(2-ethylhexyl) phthalate (DEHP). - ResearchGate. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Esterification of phthalic anhydride with n-heksanol using selected catalysts - ResearchGate. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

Field ionization mass spectra of dialkyl phthalates. (1970, May 1). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS - PubMed. (2021, February 18). PubMed. Retrieved January 24, 2026, from [Link]

-

Exposure Marker Discovery of Phthalates Using Mass Spectrometry - PMC - NIH. (2018, August 31). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

- US4241216A - Phthalic acid diester preparation with waste stream purification and recycle - Google Patents. (n.d.). Google Patents.

-

Synthesis of di-octyl phthalate - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 24, 2026, from [Link]

-

Identification and quantification by 1H nuclear magnetic resonance spectroscopy of seven plasticizers in PVC medical devices - PubMed. (2016, November 8). PubMed. Retrieved January 24, 2026, from [Link]

-

Calibration curves for DEHP for different regions on FTIR spectrum: (a)... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

DI-Sec octyl phthalate (DI(2-ethylhexyl) phthalate) - PubChem. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

Di(2-ethylhexyl) phthalate - Some Industrial Chemicals - NCBI Bookshelf - NIH. (2000). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Bis(2-ethylhexyl) phthalate - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 24, 2026, from [Link]

-

Esterification of phthalic anhydride with 1-butanol and 2-ethylhexanol catalyzed by heteropolyacids | Request PDF - ResearchGate. (2018, April). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Bis(2-ethylhexyl) phthalate - SpectraBase. (n.d.). SpectraBase. Retrieved January 24, 2026, from [Link]

-

Ion chemistry of phthalates in selected ion flow tube mass spectrometry: isomeric effects and secondary reactions with water vapour - RSC Publishing. (2020, July 10). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices - Food Safety and Environmental Stewardship Program. (n.d.). Oregon State University. Retrieved January 24, 2026, from [Link]

- US3534088A - Synthesis of octyl esters and alcohols - Google Patents. (n.d.). Google Patents.

-

Asian Journal of Chemistry - Reactions of Phthalic Anhydride with Alcohols. (n.d.). Asian Journal of Chemistry. Retrieved January 24, 2026, from [Link]

-

Thermodynamics and Kinetics of Dioctyl Phthalate Synthesis Process - Academax. (n.d.). Academax. Retrieved January 24, 2026, from [Link]

-

Metal(IV)tungstates as solid acid catalysts for the synthesis of phthalate diester. (2002, December 1). Indian Journal of Chemical Technology. Retrieved January 24, 2026, from [Link]

-

Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry | Request PDF - ResearchGate. (2016, January 1). ResearchGate. Retrieved January 24, 2026, from [Link]

-

sec.-Octyl Hydrogen Phthalate - Organic Syntheses Procedure. (1926). Organic Syntheses. Retrieved January 24, 2026, from [Link]

-

Determination of Phthalate Esters and Bisphenol A in Pear by Packed-Fiber Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry - MDPI. (2023, November 13). MDPI. Retrieved January 24, 2026, from [Link]

-

Dihexyl phthalate | C20H30O4 | CID 6786 - PubChem - NIH. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

Showing Compound Dioctyl phthalate (FDB004316) - FooDB. (2010, April 8). FooDB. Retrieved January 24, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thermodynamics and Kinetics of Dioctyl Phthalate Synthesis Process-Academax [academax.com]

- 3. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. rsc.org [rsc.org]

- 8. Identification and quantification by 1H nuclear magnetic resonance spectroscopy of seven plasticizers in PVC medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. fses.oregonstate.edu [fses.oregonstate.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ion chemistry of phthalates in selected ion flow tube mass spectrometry: isomeric effects and secondary reactions with water vapour - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP00538J [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Hexyl Octyl Phthalate Isomers: DEHP and DNOP

This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core chemical identifiers, physicochemical properties, synthesis, applications, and safety considerations for key C8 phthalate isomers.

Introduction: Deconstructing "Hexyl Octyl Phthalate"

The term "hexyl octyl phthalate" is often used colloquially and can be a source of ambiguity in scientific literature. It does not refer to a single, specifically defined chemical entity with a unique CAS number. Instead, it generally alludes to phthalate esters with eight-carbon alkyl chains. The most prominent and industrially significant of these are two isomers with the same molecular formula (C₂₄H₃₈O₄) and molecular weight:

-

Bis(2-ethylhexyl) phthalate (DEHP)

-

Di-n-octyl phthalate (DNOP)

It is crucial for researchers to distinguish between these isomers, as their physical and toxicological properties can differ. This guide will primarily focus on the most common isomer, DEHP, with a comparative overview of DNOP.

Section 1: Bis(2-ethylhexyl) Phthalate (DEHP)

DEHP is the most common member of the phthalate class of plasticizers and is used to impart flexibility to PVC plastics.[1]

Core Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 117-81-7 | [1][2][3] |

| Molecular Formula | C₂₄H₃₈O₄ | [1][2] |

| Molecular Weight | 390.56 g/mol | [1][2] |

| IUPAC Name | Bis(2-ethylhexyl) benzene-1,2-dicarboxylate | [1] |

| Synonyms | Di(2-ethylhexyl) phthalate, Dioctyl phthalate (DOP) | [2][3] |

Physicochemical Properties

DEHP is a colorless, oily liquid with a slight odor.[3][4] It is soluble in oil but not in water.[1]

| Property | Value | Source |

| Appearance | Colorless, oily liquid | [1][3] |

| Density | 0.99 g/mL (at 20°C) | [1] |

| Melting Point | -50 °C | [1] |

| Boiling Point | 385 °C | [1] |

| Flash Point | 207.22 °C | [2] |

| Water Solubility | 0.00003% (at 23.8 °C) | [1] |

| Refractive Index | 1.48500 to 1.48800 (at 20.00 °C) | [2] |

Synthesis of DEHP

The commercial production of DEHP involves the esterification of phthalic anhydride with 2-ethylhexanol in the presence of an acid catalyst.

Caption: Synthesis of Bis(2-ethylhexyl) phthalate (DEHP).

Applications and Industrial Significance

Due to its low cost and favorable properties, DEHP is extensively used as a plasticizer in the manufacturing of PVC articles.[1] Common applications include:

-

Medical Devices: Blood bags, medical tubing.

-

Building Materials: Floor tiles, tablecloths, shower curtains.

-

Consumer Goods: Toys, shoes, furniture upholstery.[1]

-

Other Uses: Hydraulic fluid, dielectric fluid in capacitors, and as a solvent in glowsticks.[1]

Analytical Methodologies: A Protocol for Quantification

The quantification of DEHP in various matrices is typically performed using gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis of DEHP

-

Sample Preparation:

-

Solid Samples: Perform solvent extraction using a non-polar solvent like hexane or a mixture of hexane and acetone.

-

Liquid Samples (Aqueous): Use liquid-liquid extraction with a water-immiscible solvent (e.g., dichloromethane).

-

Liquid Samples (Oily): Dilute with a suitable solvent and perform a clean-up step using solid-phase extraction (SPE) to remove interfering lipids.

-

-

Instrumental Analysis:

-

Gas Chromatograph (GC):

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injector: Splitless injection at 250-280°C.

-

Oven Program: Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C) to ensure elution of DEHP.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, monitoring characteristic ions of DEHP (e.g., m/z 149, 167, 279).

-

-

-

Quantification:

-

Prepare a calibration curve using certified reference standards of DEHP.

-

Use an internal standard (e.g., a deuterated analog of DEHP) to correct for variations in sample preparation and instrument response.

-

Caption: Workflow for GC-MS analysis of DEHP.

Safety and Toxicological Profile

DEHP is not readily absorbed through the skin.[4] However, high-dose feeding studies in animals have shown adverse effects, including liver damage and testicular damage in males, and increased fetal losses and malformations in pregnant females.[4]

Section 2: Di-n-octyl Phthalate (DNOP)

DNOP is an isomer of DEHP, and it is important to note that it is sometimes mistakenly reported as DEHP in literature.[5]

Core Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 117-84-0 | [5] |

| Molecular Formula | C₂₄H₃₈O₄ | [5] |

| Molecular Weight | 390.56 g/mol | [5] |

| IUPAC Name | dioctyl benzene-1,2-dicarboxylate | [5] |

| Synonyms | DNOP, n-Octyl phthalate | [5] |

Physicochemical Properties

DNOP is a clear, oily liquid with a mild odor.[5] It is slightly less dense than water and insoluble in water.[5]

| Property | Value | Source |

| Appearance | Clear, oily liquid | [5] |

| Density | 0.98 g/mL (at 25 °C) | [5] |

| Melting Point | -25 °C | [5] |

| Boiling Point | 220 °C | [5] |

| Flash Point | 219 °C | [5] |

| Water Solubility | < 1 mg/mL (at 20 °C) | [5] |

| Refractive Index | 1.485 (at 20 °C) | [5] |

Applications

DNOP is also used as a plasticizer to make plastics more flexible.[5] Its applications are found in:

-

Medical tubing and blood storage bags

-

Wire and cables

-

Carpet backing

-

Floor tiles

-

Adhesives

-

Cosmetics and pesticides[5]

Safety and Environmental Considerations

The primary hazard associated with DNOP is the threat to the environment.[5] As a liquid, it can easily penetrate soil and contaminate groundwater and nearby streams.[5] Direct contact may cause mild skin irritation or severe eye irritation.[5]

References

-

diethyl hexyl phthalate, 117-81-7. The Good Scents Company. [Link]

-

di-N-Octyl Phthalate | C24H38O4 | CID 8346. PubChem. [Link]

-

Bis(2-ethylhexyl) phthalate. Wikipedia. [Link]

-

DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE). Occupational Safety and Health Administration (OSHA). [Link]

-

Di-sec-octyl phthalate. Haz-Map. [Link]

Sources

A Technical Guide to the Solubility of Hexyl Octyl Phthalate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of Hexyl Octyl Phthalate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings of solubility, offers predictive insights, and presents a robust experimental protocol for quantitative determination.

Introduction: Understanding Hexyl Octyl Phthalate

Hexyl octyl phthalate (CAS No. 61827-62-1) is a high molecular weight phthalate ester.[1] It is a diester of phthalic acid, featuring both a hexyl and an octyl ester group attached to the ortho positions of the benzene ring. Its chemical formula is C₂₂H₃₄O₄, with a corresponding molecular weight of 362.5 g/mol .[1]

Like other phthalates, it is primarily used as a plasticizer to increase the flexibility, durability, and longevity of polymeric materials, particularly polyvinyl chloride (PVC). Its large alkyl chains give it low volatility and high permanence, making it suitable for applications where plasticizer migration must be minimized. It is crucial to distinguish hexyl octyl phthalate from its more widely studied isomers, such as bis(2-ethylhexyl) phthalate (DEHP) and di-n-octyl phthalate (DNOP), as their toxicological profiles and physical properties can differ. While phthalates as a class are known to be readily soluble in organic solvents but not in water, specific quantitative data for hexyl octyl phthalate is not extensively documented in public literature.[2] This guide, therefore, combines theoretical principles with established experimental methodologies to empower researchers to effectively work with this compound.

The Physicochemical Basis of Solubility

The solubility of a substance is governed by the intermolecular forces between the solute (hexyl octyl phthalate) and the solvent. The principle of "like dissolves like" is the cornerstone of solubility prediction; a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

The hexyl octyl phthalate molecule possesses both nonpolar and polar characteristics. The long hexyl and octyl alkyl chains are nonpolar and contribute to van der Waals dispersion forces. The two ester groups (-COO-) contain polar carbonyl (C=O) and ether (C-O) linkages, which introduce dipole-dipole interactions. The overall polarity of the molecule is relatively low due to the dominance of the large, nonpolar hydrocarbon chains. Consequently, it is expected to be highly soluble in nonpolar and moderately polar organic solvents and practically insoluble in highly polar solvents like water.[2][3]

Intermolecular Interactions in Solution

The dissolution process involves overcoming the cohesive forces within the solute and the solvent and establishing new adhesive forces between solute and solvent molecules. The primary forces at play are:

-

Van der Waals Forces (Dispersion Forces): These are weak, temporary attractions arising from instantaneous fluctuations in electron density. They are the primary forces of attraction between the nonpolar alkyl chains of hexyl octyl phthalate and nonpolar solvents like hexane or toluene.

-

Dipole-Dipole Interactions: These occur between the permanent dipoles of the ester groups in hexyl octyl phthalate and the dipoles of polar aprotic solvents like acetone or ethyl acetate.

Sources

An In-depth Technical Guide

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) and other plastics.[1] Their ubiquitous presence in consumer goods, from medical devices and food packaging to personal care products and toys, results in widespread human exposure.[2][3] Concerns over their potential adverse health effects, particularly as endocrine-disrupting chemicals (EDCs), have led to extensive research and regulatory scrutiny.[1][4] This guide provides a detailed toxicological profile of Hexyl Octyl Phthalate, a mixed diester compound, contextualized by the profiles of structurally related and more extensively studied phthalates such as di-n-octyl phthalate (DnOP) and the branched-chain isomer di(2-ethylhexyl) phthalate (DEHP).

The term "Hexyl Octyl Phthalate" typically refers to a commercial mixture, 1,2-Benzenedicarboxylic acid, mixed decyl and hexyl and octyl diesters (CAS 68648-93-1), rather than a single molecular entity.[5] This composition necessitates a toxicological evaluation informed by its components and relevant surrogates. This whitepaper will dissect the toxicokinetics, mechanisms of action, and target organ toxicities, providing researchers and drug development professionals with a comprehensive understanding grounded in authoritative data.

Chemical Identity and Physicochemical Properties

Understanding the structure of phthalates is key to understanding their toxicology. The biological activity is largely determined by the length and structure of the alcohol (alkyl) side chains.

| Compound Name | Abbreviation | CAS Number | Molecular Formula (for specific isomer) | Key Structural Feature |

| Di-n-octyl phthalate | DnOP | 117-84-0 | C24H38O4 | Straight C8 alkyl chains |

| Di(2-ethylhexyl) phthalate | DEHP | 117-81-7 | C24H38O4 | Branched C8 alkyl chains |

| Di-n-hexyl phthalate | DnHP | 84-75-3 | C20H30O4 | Straight C6 alkyl chains |

| Hexyl octyl phthalate | - | 68648-93-1 | Mixture | Mixed straight-chain esters |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicological impact of a phthalate diester is contingent upon its metabolic activation. The parent compounds are generally considered biologically inert; their toxicity is mediated by their metabolites.

Absorption and Metabolism

Upon oral ingestion, phthalate diesters are rapidly hydrolyzed by esterases in the gastrointestinal tract into their corresponding monoesters and alcohols.[6][7] For instance, DnOP is primarily absorbed as mono-n-octyl phthalate (MnOP).[6] This initial hydrolysis is a critical activation step. The monoester is the primary toxic moiety for many of the observed endocrine-disrupting effects.

Long-chain phthalates can undergo further oxidative metabolism in the liver. This secondary metabolism can either detoxify the compound or, in some cases, create other active metabolites.[7] These metabolites are then typically conjugated with glucuronic acid to increase water solubility and facilitate excretion.[7]

Caption: Mechanism of anti-androgenic action of certain phthalates.

Genotoxicity and Carcinogenicity

The genotoxic potential of phthalates is generally considered low. Most compounds in this class are not mutagenic in standard bacterial reverse mutation assays. [5] The carcinogenicity of phthalates is a more complex issue and appears to be linked to the PPARα-mediated peroxisome proliferation mechanism in rodents, which is of questionable relevance to humans. DEHP is classified as "possibly carcinogenic to humans (Group 2B)" by IARC, largely based on rodent liver tumors. [3]For DnOP, while some studies suggest it may promote preneoplastic lesions in the rat liver through a non-peroxisome-proliferating mechanism, comprehensive carcinogenicity bioassays are lacking. [6]There is little evidence to suggest that straight-chain phthalates like DnOP pose a significant carcinogenic risk.

Experimental Protocols for Toxicological Assessment

Evaluating the safety of phthalates requires robust and validated testing methodologies. The causality behind experimental choices is to select assays that probe the known mechanisms of phthalate toxicity, particularly endocrine disruption.

Protocol: In Vivo Reproductive/Developmental Toxicity Screening (Modified OECD 416)

This protocol is designed to provide a comprehensive assessment of a substance's potential effects on all phases of the reproductive cycle.

-

Animal Model: Sprague-Dawley or Wistar rats (8-10 weeks old).

-

Dose Administration: The test substance (e.g., Hexyl Octyl Phthalate) is administered daily by oral gavage, mixed in a corn oil vehicle. At least 3 dose levels and a vehicle control are used.

-

Exposure Period (F0 Generation): Males are dosed for 10 weeks (covering a full spermatogenic cycle) prior to mating. Females are dosed for 2 weeks prior to mating, during mating, gestation, and lactation.

-

Mating: F0 animals are paired 1:1. Mating is confirmed by vaginal smear.

-

F1 Generation Endpoints:

-

At birth (Postnatal Day 0): Number of live/dead pups, sex ratio, external malformations, and anogenital distance (AGD) are measured.

-

Lactation: Pup weights are recorded regularly. Nipple retention in males is assessed.

-

Post-weaning: F1 offspring are dosed until adulthood.

-

Necropsy: At termination, a full necropsy is performed. For males, reproductive organ weights (testes, epididymides, prostate), sperm count, motility, and morphology are evaluated. Histopathology of testes is critical.

-

-

Rationale: This multi-generational design is self-validating because it captures effects on male and female fertility, pregnancy outcomes, and developmental landmarks in the offspring within a single study, providing a holistic view of reproductive toxicity.

Caption: Workflow for a two-generation reproductive toxicity study.

Summary and Conclusion

The toxicological profile of Hexyl Octyl Phthalate, as inferred from data on its constituent structures and the close surrogate Di-n-octyl phthalate (DnOP), is markedly different from that of the well-studied branched-chain isomer DEHP.

-

Low Potential for Reproductive Toxicity: Unlike phthalates with shorter or branched alkyl chains (DEHP, DnHP), DnOP exhibits a very low potential for causing the anti-androgenic effects associated with "phthalate syndrome." [6]* Different Hepatotoxicity Profile: The liver toxicity of DnOP is not mediated by the potent PPARα agonism that characterizes DEHP, suggesting a different, and likely less carcinogenic, mechanism of action. [6]* Data Gaps: Direct toxicological data on the specific mixed ester "Hexyl Octyl Phthalate" is limited. The presence of a hexyl ester component suggests that a complete dismissal of reproductive toxicity potential may be premature without specific testing of the mixture, as di-n-hexyl phthalate is a known reproductive toxicant. [8] For researchers and drug development professionals, this distinction is critical. The assumption that all phthalates carry the same toxicological warnings is scientifically inaccurate. The specific structure of the alkyl side chain is a primary determinant of toxic potential. While Hexyl Octyl Phthalate is likely of lower toxicological concern than DEHP, a definitive risk assessment would require targeted studies on the specific commercial mixture.

References

-

National Center for Biotechnology Information (2023). Phthalates Toxicity - StatPearls. In: StatPearls Publishing. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR) (1997). Toxicological Profile for Di-n-octylphthalate. In: U.S. Department of Health and Human Services, Public Health Service. Available at: [Link]

-

Kondur, S., et al. (2018). Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview. In: Journal of Toxicology. Available at: [Link]

-

Lui, K. H., et al. (2021). Review on Toxic Effects of Di(2-ethylhexyl) Phthalate on Zebrafish Embryos. In: Toxics. Available at: [Link]

-

U.S. Consumer Product Safety Commission (CPSC) (2010). Overview of Phthalates Toxicity. Available at: [Link]

-

Lui, K. H., et al. (2021). Review on Toxic Effects of Di(2-ethylhexyl) Phthalate on Zebrafish Embryos. In: Semantic Scholar. Available at: [Link]

-

Hlisníková, H., et al. (2021). A Systematic Literature Review of Reproductive Toxicological Studies on Phthalates. In: International Journal of Environmental Research and Public Health. Available at: [Link]

-

Hsieh, T. H., et al. (2021). Phthalates and Their Impacts on Human Health. In: Healthcare (Basel). Available at: [Link]

-

Singh, S., & Li, S. (2012). Reproductive toxic potential of phthalate compounds. In: Toxicology and Industrial Health. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR) (1997). References - Toxicological Profile for Di-n-octylphthalate. In: U.S. Department of Health and Human Services, Public Health Service. Available at: [Link]

-

Strakovsky, R. S., & Schantz, S. L. (2018). Phthalate Exposure and Long-Term Epigenomic Consequences: A Review. In: Frontiers in Genetics. Available at: [Link]

-

Hjelmborg, P. S., et al. (2008). Reproductive toxicity of phthalate esters. In: ResearchGate. Available at: [Link]

-

Hannon, P. R., et al. (2024). Mixtures of phthalates disrupt expression of genes related to lipid metabolism and peroxisome proliferator-activated receptor signaling in the mouse antral follicle. In: bioRxiv. Available at: [Link]

-

Halden, R. U. (2015). Toxicity Review of Di(2-ethylhexyl) Phthalate. In: ResearchGate. Available at: [Link]

Sources

- 1. Phthalates Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. A Systematic Literature Review of Reproductive Toxicological Studies on Phthalates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cpsc.gov [cpsc.gov]

- 6. HEALTH EFFECTS - Toxicological Profile for Di-n-octylphthalate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. interactive.cbs8.com [interactive.cbs8.com]

Environmental fate and transport of Hexyl octyl phthalate

An In-Depth Technical Guide to the Environmental Fate and Transport of Hexyl Octyl Phthalate

Executive Summary

Hexyl octyl phthalate, a member of the high-molecular-weight phthalate ester family, is utilized primarily as a plasticizer to impart flexibility and durability to polymeric materials. Its widespread use and non-covalent integration into plastic matrices lead to its continuous release into the environment through leaching, industrial discharge, and waste disposal.[1][2][3] Characterized by low water solubility and high lipophilicity, the environmental behavior of hexyl octyl phthalate is dominated by strong partitioning to organic matter in soil and sediment, limiting its mobility in aqueous systems. While resistant to rapid degradation, its ultimate environmental fate is governed by slow biotic and abiotic processes, primarily microbial biodegradation and, to a lesser extent, hydrolysis. Its high octanol-water partition coefficient indicates a significant potential for bioaccumulation in ecosystems, posing ecological risks. This guide provides a comprehensive technical overview of the physicochemical properties, environmental distribution, transformation pathways, and analytical methodologies pertinent to understanding and managing hexyl octyl phthalate in the environment.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental transport and fate of any chemical are fundamentally dictated by its physicochemical properties. For hexyl octyl phthalate, its identity as a high-molecular-weight, non-polar molecule is paramount. These properties govern its partitioning between air, water, soil, and biota.

The structure of phthalate esters consists of a benzenedicarboxylic acid head group attached to two ester side chains.[4] For hexyl octyl phthalate, these are a C6 and a C8 alkyl chain. It is important to note that in environmental literature, data for the closely related and often co-occurring di-n-octyl phthalate (DNOP) and the isomeric di(2-ethylhexyl) phthalate (DEHP) are frequently used to describe the behavior of long-chain phthalates. These compounds share similar environmental characteristics.

Table 1: Key Physicochemical Properties of High-Molecular-Weight Phthalates (DNOP/DEHP as surrogates)

| Property | Value | Significance in Environmental Fate & Transport |

| Molecular Formula | C24H38O4 | Defines the basic identity and mass of the molecule.[1] |

| Molecular Weight | 390.56 g/mol | High molecular weight contributes to low volatility and low water solubility.[1][5] |

| Physical State | Colorless, oily liquid | Affects its physical behavior and interaction with environmental matrices.[5][6] |

| Water Solubility | Very low (~0.003 - 0.27 mg/L at 25°C) | Drastically limits its concentration in the dissolved phase of aquatic systems; promotes association with particulate matter.[7] |

| Vapor Pressure | Very low (~1.32 mmHg at 200°C) | Indicates that volatilization from water or soil surfaces is not a significant transport pathway under normal environmental temperatures.[5] |

| Log Octanol-Water Partition Coefficient (Log Kow) | ~7.6 - 8.1 | Extremely high value indicates strong lipophilicity. This is the key driver for its partitioning into organic carbon in soil/sediment and bioaccumulation in fatty tissues of organisms.[6][8] |

| Organic Carbon-Water Partition Coefficient (Log Koc) | ~4.38 - 6.3 | High value confirms strong adsorption to soil and sediment organic matter, leading to very low mobility in groundwater.[6] |

| Henry's Law Constant | Low (~2.6 x 10-6 atm·m³/mol) | The combination of low vapor pressure and low water solubility results in a low tendency to partition from water to air. |

The causality is clear: the high Log Kow is a direct consequence of the molecule's large, non-polar alkyl chains. This property is the single most important predictor of its environmental behavior, driving it out of the aqueous phase and into organic-rich compartments like soil, sediment, and biota.

Environmental Release, Partitioning, and Transport

Hexyl octyl phthalate enters the environment from numerous sources due to its extensive use in consumer and industrial products. Since it is not chemically bound to the polymer matrix, it readily leaches from products like PVC, flooring, and packaging materials.[1][2][9] Key release pathways include industrial wastewater, effluent from wastewater treatment plants (WWTPs), and leachate from landfills.[10]

Once released, its physicochemical properties dictate its distribution. The following diagram illustrates the primary partitioning pathways.

Caption: Environmental partitioning of Hexyl octyl phthalate.

-

Transport in Water: Due to its extremely low water solubility, hexyl octyl phthalate in aquatic systems is predominantly found adsorbed to suspended organic particles and sediments rather than in the dissolved phase.[1] This strong sorption behavior significantly limits its mobility in rivers and its potential to leach into groundwater.[6]

-

Transport in Soil: The high organic carbon-water partition coefficient (Koc) signifies that hexyl octyl phthalate binds tenaciously to the organic fraction of soil.[2][6] This makes it relatively immobile, and it tends to accumulate in the upper soil layers, especially in soils with high organic content.[11] The risk of groundwater contamination from surface spills is therefore lower for this compound compared to more soluble contaminants, although transport facilitated by mobile colloids can occur.[11]

-

Atmospheric Transport: With a very low vapor pressure, volatilization is not a major transport mechanism. However, it can adsorb to airborne particulate matter and be transported over distances before being deposited via wet or dry deposition.[1]

Environmental Degradation Pathways

The persistence of hexyl octyl phthalate is determined by the rate of its degradation through abiotic and biotic processes. Biodegradation is considered the principal removal mechanism in most environments.[12]

Abiotic Degradation

-

Hydrolysis: Phthalate esters can undergo abiotic hydrolysis, where water cleaves the ester bonds. This is a two-step process: the diester is first hydrolyzed to a monoester (mono-hexyl or mono-octyl phthalate) and an alcohol, and the monoester is then hydrolyzed to phthalic acid and a second alcohol.[13] However, for high-molecular-weight phthalates, this process is generally very slow under typical environmental pH (5-9) and temperature conditions.[13]

-

Photolysis: Direct absorption of sunlight and subsequent degradation is not a significant fate process for hexyl octyl phthalate. However, indirect photolysis can occur in sunlit surface waters.[14] Natural photosensitizers in the water, such as nitrate ions and humic or fulvic acids, can absorb light and produce highly reactive species (e.g., hydroxyl radicals) that can then oxidize and degrade the phthalate molecule.[15]

Biotic Degradation

Biodegradation by microbial communities is the most significant degradation pathway for hexyl octyl phthalate in soil, sediment, and wastewater treatment systems.[12][16] A wide variety of bacteria and fungi have been shown to degrade phthalates under both aerobic and anaerobic conditions.[16]

The general aerobic biodegradation pathway is illustrated below.

Caption: Generalized aerobic biodegradation pathway for Hexyl octyl phthalate.

The process is initiated by extracellular or intracellular esterase enzymes that hydrolyze the ester bonds. The rate of biodegradation is influenced by several factors, including:

-

Alkyl Chain Length: Generally, phthalates with shorter alkyl chains are degraded more rapidly. The long chains of hexyl octyl phthalate contribute to its greater persistence compared to short-chain phthalates like dimethyl phthalate (DMP).

-

Environmental Conditions: Optimal conditions for microbial activity, such as a temperature around 30°C and a neutral pH, enhance degradation rates.[17]

-

Bioavailability: Because hexyl octyl phthalate is strongly sorbed to soil and sediment, its availability to microorganisms can be the rate-limiting step in its degradation.

Under aerobic conditions, bacterial consortia can achieve significant removal. For instance, studies on DEHP have shown degradation of over 90% in 48-72 hours under optimal laboratory conditions with acclimated microbial cultures.[17]

Bioaccumulation and Ecotoxicity

The high lipophilicity (high Log Kow) of hexyl octyl phthalate strongly indicates a potential for bioaccumulation in living organisms.[8] It can accumulate in the fatty tissues of aquatic and terrestrial organisms, leading to biomagnification up the food chain.[8] Phthalates are known endocrine disruptors, and their presence in the environment can pose a high ecological risk to sensitive aquatic species.[9][18]

Field and Laboratory Methodologies

Accurate quantification of hexyl octyl phthalate in environmental matrices is critical for risk assessment and monitoring. However, a significant challenge in phthalate analysis is the potential for sample contamination, as these compounds are ubiquitous in laboratory materials (e.g., plastics, solvents).

Experimental Protocol: Determination of Hexyl Octyl Phthalate in Water by GC-MS

This protocol provides a self-validating workflow for the analysis of hexyl octyl phthalate in a water sample using Solid-Phase Extraction (SPE) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind using GC-MS is its high sensitivity and specificity, which allows for unambiguous identification and quantification even at trace levels.[19]

1. Pre-Analysis: Contamination Control (Self-Validation Pillar)

- Causality: To ensure data integrity, background contamination must be minimized.

- Step 1.1: Use only glass or stainless steel for sample collection and storage. Avoid all plastic containers, tubing, and cap liners.

- Step 1.2: Bake all glassware at 400°C for at least 4 hours.

- Step 1.3: Rinse all glassware with high-purity, phthalate-free solvents (e.g., hexane, acetone) immediately before use.

- Step 1.4: Prepare a "laboratory blank" (an empty sample container carried through the entire process) with every batch of samples to quantify background contamination.

2. Sample Preparation: Solid-Phase Extraction (SPE)

- Causality: SPE is used to isolate the non-polar phthalate from the polar water matrix and concentrate it for analysis.

- Step 2.1: Collect a 1-liter water sample in a pre-cleaned amber glass bottle.

- Step 2.2: Add a surrogate standard (e.g., deuterated phthalate) to the sample to monitor extraction efficiency.

- Step 2.3: Condition a C18 SPE cartridge (e.g., 6 mL, 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.

- Step 2.4: Pass the 1-liter water sample through the conditioned SPE cartridge at a flow rate of ~10 mL/min.

- Step 2.5: After the entire sample has passed, dry the cartridge under a gentle stream of nitrogen for 20 minutes.

- Step 2.6: Elute the trapped phthalates from the cartridge by passing 10 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane) through it.

- Step 2.7: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

- Step 2.8: Add an internal standard (e.g., terphenyl-d14) just before analysis for quantification.

3. Instrumental Analysis: GC-MS

- Causality: GC separates the components of the mixture, and MS provides definitive identification based on mass-to-charge ratio and fragmentation patterns.

- Step 3.1: Instrument: Gas chromatograph coupled to a mass spectrometer.

- Step 3.2: Column: A low-bleed, non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

- Step 3.3: Injection: 1 µL injection, splitless mode. Injector temperature: 280°C.

- Step 3.4: Oven Program: Initial temperature 60°C (hold 2 min), ramp to 300°C at 10°C/min, hold for 10 min.

- Step 3.5: Carrier Gas: Helium at a constant flow of 1.0 mL/min.

- Step 3.6: MS Conditions: Electron Ionization (EI) mode at 70 eV. Scan range: 50-500 amu. Alternatively, use Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions for hexyl octyl phthalate (e.g., m/z 149, 167, 279).

4. Data Analysis and Quality Control (Self-Validation Pillar)

- Step 4.1: Generate a multi-point calibration curve (e.g., 5 to 500 µg/L) using certified standards. The curve must have a correlation coefficient (r²) > 0.995.

- Step 4.2: Quantify the sample concentration based on the ratio of the analyte peak area to the internal standard peak area, referencing the calibration curve.

- Step 4.3: Verify the recovery of the surrogate standard. It should fall within an acceptable range (e.g., 70-130%) for the data to be considered valid.

- Step 4.4: Subtract any concentration found in the laboratory blank from the sample results.

References

- Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview.

- Occurrence, fate and effects of Di (2-ethylhexyl)

- DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE).

- Phthalates biodegradation in the environment.

- Competitive adsorption of Dibutyl phthalate (DBP) and Di(2-ethylhexyl) phthalate (DEHP) onto fresh and oxidized corncob biochar. WUR eDepot.

- Di-n-hexyl Phthalate. Australian Industrial Chemicals Introduction Scheme.

- diethyl hexyl phthal

- Transformation of phthalates via hydrolysis.

- di-N-Octyl Phthal

- Occurrence, fate and ecological risks of phthalate esters and bisphenol A in coastal wastewater discharges.

- Determination of Phthalates in Drinking Water by UHPLC with UV Detection. Thermo Fisher Scientific.

- Phthalates Toxicity.

- The oxidation of di-(2-Ethylhexyl) phthalate (DEHP) in aqueous solution by UV/H2O2 photolysis.

- Methods for the determination of phthalates in food.

- Occurrence, Fate, Behavior and Ecotoxicological State of Phthalates in Different Environmental Matrices.

- Mobility of 4-nonylphenol and di(2-ethylhexyl)

- Photolysis of bis(2-ethylhexyl)

- Biodegradation of di-(2-ethylhexyl) phthalate by a halotolerant consortium LF. PubMed.

- Critical Review on the Presence of Phthalates in Food and Evidence of Their Biological Impact. PubMed Central.

- Degradation of phthalate esters in an activated sludge wastewater tre

- Phthalate esters in the environment: A critical review of their occurrence, biodegradation, and removal during wastewater tre

Sources

- 1. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. edepot.wur.nl [edepot.wur.nl]

- 3. researchgate.net [researchgate.net]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | Occupational Safety and Health Administration [osha.gov]

- 6. di-N-Octyl Phthalate | C24H38O4 | CID 8346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. diethyl hexyl phthalate, 117-81-7 [thegoodscentscompany.com]

- 8. Critical Review on the Presence of Phthalates in Food and Evidence of Their Biological Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phthalates Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Occurrence, fate and effects of Di (2-ethylhexyl) phthalate in wastewater treatment plants: A review. - EspaceINRS [espace.inrs.ca]

- 11. Mobility of 4-nonylphenol and di(2-ethylhexyl) phthalate in three agricultural soils irrigated with untreated wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phthalate esters in the environment: A critical review of their occurrence, biodegradation, and removal during wastewater treatment processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Photolysis of bis(2-ethylhexyl) phthalate in aqueous solutions at the presence of natural water photoreactive constituents under simulated sunlight irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Biodegradation of di-(2-ethylhexyl) phthalate by a halotolerant consortium LF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Occurrence, fate and ecological risks of phthalate esters and bisphenol A in coastal wastewater discharges - PMC [pmc.ncbi.nlm.nih.gov]

- 19. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

The Microbial Gauntlet: Unraveling the Biodegradation of Hexyl Octyl Phthalate in Soil and Water

An In-depth Technical Guide for Researchers and Environmental Scientists

Authored by: Gemini, Senior Application Scientist

Abstract

Hexyl octyl phthalate, a high-molecular-weight phthalate ester, is a synthetic chemical compound utilized as a plasticizer to enhance the flexibility and durability of various polymeric materials. Its widespread use and potential for environmental release have raised concerns regarding its persistence and toxicological impact on ecosystems. This technical guide provides a comprehensive overview of the biodegradation pathways of hexyl octyl phthalate in both soil and aquatic environments. Drawing upon established principles of microbial metabolism of structurally similar long-chain phthalates, this document elucidates the enzymatic machinery, key microbial players, and metabolic intermediates involved in its breakdown. Furthermore, this guide presents detailed, field-proven experimental protocols for studying its biodegradation, including sample preparation, analytical methodologies, and data interpretation. Visualized pathways and workflows are provided to offer a clear and concise understanding of the complex processes governing the environmental fate of this compound.

Introduction: The Environmental Challenge of Hexyl Octyl Phthalate

Phthalate esters (PAEs) are a class of industrial chemicals that are not chemically bound to the polymer matrix, leading to their continuous leaching into the environment.[1] Long-chain PAEs, such as hexyl octyl phthalate, are characterized by their low water solubility and high octanol-water partition coefficients, which contribute to their persistence and tendency to bioaccumulate in soil, sediments, and biota.[2] The endocrine-disrupting potential and other toxic effects of some phthalates and their metabolites on aquatic and terrestrial organisms necessitate a thorough understanding of their environmental fate.[1][3] Microbial degradation is the primary mechanism for the removal of PAEs from contaminated environments.[1][2] This guide will focus on the aerobic biodegradation pathways, as this is the predominant mode of phthalate mineralization in most soil and water systems.[4]

The Biodegradation Cascade: A Stepwise Microbial Assault

While direct studies on hexyl octyl phthalate are limited, its biodegradation pathway can be reliably inferred from extensive research on other long-chain PAEs like di-(2-ethylhexyl) phthalate (DEHP) and di-n-octyl phthalate (DOP). The microbial degradation of hexyl octyl phthalate is a multi-step process initiated by the hydrolysis of the ester bonds, followed by the breakdown of the resulting aromatic and aliphatic components.

Initial Hydrolysis: The Gateway to Degradation

The crucial first step in the biodegradation of hexyl octyl phthalate is the enzymatic hydrolysis of its two ester bonds. This reaction is catalyzed by a variety of microbial hydrolases, primarily carboxylesterases.[5] These enzymes exhibit broad substrate specificity, enabling them to act on a range of PAEs.[5] The hydrolysis occurs sequentially:

-

First Hydrolysis: Hexyl octyl phthalate is first hydrolyzed to form either mono-hexyl phthalate (MHP) and octanol or mono-octyl phthalate (MOP) and hexanol .

-

Second Hydrolysis: The resulting monoesters (MHP or MOP) are then further hydrolyzed to yield phthalic acid and the corresponding alcohol (hexanol or octanol).[6]

The rate of hydrolysis is often the rate-limiting step in the overall degradation process and is influenced by the length and branching of the alkyl chains, with longer chains sometimes exhibiting slower degradation rates due to steric hindrance.[2]

The Aromatic Core: Ring Cleavage of Phthalic Acid

Once phthalic acid is formed, it is subjected to attack by dioxygenase enzymes, which catalyze the insertion of both atoms of molecular oxygen into the aromatic ring.[6] This critical step destabilizes the aromatic structure, making it susceptible to cleavage. The central pathway for phthalic acid degradation proceeds as follows:

-

Dihydroxylation: Phthalate 4,5-dioxygenase, a Rieske non-heme iron oxygenase, catalyzes the dihydroxylation of phthalate to form cis-4,5-dihydroxy-phthalate.[7]

-

Dehydrogenation and Decarboxylation: This intermediate is then dehydrogenated and subsequently decarboxylated to yield protocatechuic acid (3,4-dihydroxybenzoic acid).

-

Ring Cleavage: Protocatechuate is a key intermediate that funnels into central metabolic pathways. The aromatic ring is cleaved by protocatechuate dioxygenases, either through ortho-cleavage (catalyzed by protocatechuate 3,4-dioxygenase) or meta-cleavage (catalyzed by protocatechuate 4,5-dioxygenase).[6]

-

TCA Cycle Integration: The resulting aliphatic dicarboxylic acids are further metabolized and ultimately enter the tricarboxylic acid (TCA) cycle, leading to complete mineralization to CO2 and water.

Fate of the Aliphatic Side Chains: Metabolism of Hexanol and Octanol

The hexanol and octanol released during the initial hydrolysis steps are readily utilized by a wide range of microorganisms as carbon and energy sources.[8][9] Their degradation typically proceeds through a series of oxidation reactions:

-

Oxidation to Aldehydes: Alcohol dehydrogenases oxidize hexanol and octanol to their corresponding aldehydes, hexanal and octanal.

-

Oxidation to Carboxylic Acids: Aldehyde dehydrogenases further oxidize the aldehydes to hexanoic acid and octanoic acid.

-

Beta-Oxidation: These fatty acids are then catabolized through the beta-oxidation pathway, a process that sequentially shortens the carbon chain by two-carbon units, generating acetyl-CoA, which enters the TCA cycle.

Key Microbial Players in Soil and Water

A diverse array of bacteria and fungi have been identified as capable of degrading PAEs. These microorganisms are ubiquitous in soil and aquatic environments. Genera frequently implicated in the degradation of long-chain phthalates include:

-

Bacteria: Rhodococcus, Gordonia, Pseudomonas, Bacillus, Arthrobacter, Enterobacter, and Acinetobacter.[10]

-

Fungi: Penicillium, Aspergillus, and Fusarium.[2]

The efficiency of biodegradation in a particular environment depends on the composition and activity of the indigenous microbial community, as well as various abiotic factors.

Visualizing the Biodegradation Pathway and Experimental Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the biodegradation pathway of hexyl octyl phthalate and a typical experimental workflow for its study.

Caption: Proposed biodegradation pathway of Hexyl Octyl Phthalate.

Caption: Experimental workflow for studying biodegradation.

Experimental Protocols for Biodegradation Studies

The following protocols provide a framework for investigating the biodegradation of hexyl octyl phthalate in soil and water matrices.

Protocol for Soil Biodegradation Study

Objective: To determine the rate and extent of hexyl octyl phthalate biodegradation in a soil matrix and identify major metabolites.

Methodology:

-

Soil Collection and Preparation:

-

Collect topsoil (0-15 cm depth) from a site of interest.

-

Sieve the soil through a 2 mm mesh to remove stones and large debris.

-

Adjust the moisture content to 60% of the water-holding capacity.

-

Pre-incubate the soil for 7 days at room temperature to stabilize microbial activity.

-

-

Spiking and Incubation:

-

Prepare a stock solution of hexyl octyl phthalate in a suitable solvent (e.g., acetone).

-

Spike triplicate 100 g soil samples to achieve a final concentration of 100 mg/kg.

-

Include control samples (sterilized soil) to account for abiotic degradation.

-

Incubate the samples in the dark at 25-30°C for a period of 60 days.

-

Sacrifice triplicate samples at regular time intervals (e.g., 0, 3, 7, 14, 30, and 60 days).

-

-

Extraction (Ultrasonic Extraction): [11]

-

To a 10 g subsample of soil, add 20 mL of a 1:1 (v/v) mixture of acetone and n-hexane.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes.

-

Centrifuge the sample at 3000 rpm for 10 minutes and collect the supernatant.

-

Repeat the extraction two more times with fresh solvent.

-

Combine the supernatants and concentrate the extract to 1 mL under a gentle stream of nitrogen.

-

-

Analysis (GC-MS):

-

Derivatization (for acidic metabolites): If analyzing for phthalic acid and other acidic metabolites, derivatize the extract with a suitable agent (e.g., BSTFA with 1% TMCS) to increase volatility.[12]

-

GC-MS Conditions:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[13]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.[13]

-

Oven Program: Initial temperature of 150°C for 1 min, ramp at 30°C/min to 230°C, then ramp at 5°C/min to 260°C (hold for 1 min), and a final ramp at 20°C/min to 300°C (hold for 5 min).[13]

-

Injector Temperature: 290°C.[13]

-

MSD Transfer Line: 290°C.[13]

-

Ion Source: 250°C.[13]

-

Mode: Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

-

-

Protocol for Water Biodegradation Study

Objective: To assess the biodegradation of hexyl octyl phthalate in an aqueous environment and identify soluble metabolites.

Methodology:

-

Water Sample and Inoculum:

-

Collect water from a relevant source (e.g., river, lake, or wastewater treatment plant effluent).

-

Use the indigenous microbial population as the inoculum or a specific bacterial consortium.

-

-

Experimental Setup:

-

In a 250 mL Erlenmeyer flask, combine 100 mL of the water sample with a mineral salts medium.

-

Spike with hexyl octyl phthalate (from a stock solution in a water-miscible solvent like methanol) to a final concentration of 10 mg/L.

-

Include sterile controls to monitor for abiotic degradation.

-

Incubate on a rotary shaker (150 rpm) at 25-30°C in the dark.

-

Collect samples at specified time points.

-

-

Extraction (Solid-Phase Extraction - SPE): [14]

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.[14]

-

Pass 100 mL of the water sample through the cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of deionized water.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analytes with 5 mL of a suitable solvent (e.g., ethyl acetate or acetonitrile).

-

Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

-

-

Analysis (HPLC-UV/MS):

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape and MS ionization).

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detector set at a wavelength of 230-280 nm, or a mass spectrometer for more definitive identification.

-

-

Quantitative Data Summary

The following table summarizes typical biodegradation rates for long-chain phthalates, which can be used as a reference for expected outcomes in hexyl octyl phthalate studies.

| Phthalate | Matrix | Half-life (t1/2) | Reference |

| DEHP | Soil | 15-20 days | [15] |

| DOP | Soil | ~14 days | [15] |

| DEHP | Activated Sludge | 10-15 days | [16] |

| MOPs | Sediment | 16-39 hours | [17] |

Ecotoxicological Considerations

Hexyl octyl phthalate and its metabolites can pose risks to environmental and human health. Phthalates are known endocrine disruptors, and their presence in the environment can have adverse effects on the reproductive and developmental processes of various organisms.[1] While the parent compound may have low acute toxicity, some of its metabolites, such as the monoesters, can exhibit greater biological activity. Therefore, a complete understanding of the biodegradation pathway is crucial for assessing the overall environmental risk.

Conclusion

The biodegradation of hexyl octyl phthalate in soil and water is a complex microbial process that is essential for its removal from the environment. By understanding the enzymatic reactions, the key microbial species involved, and the resulting metabolic intermediates, researchers can develop more effective strategies for the bioremediation of phthalate-contaminated sites. The experimental protocols outlined in this guide provide a robust framework for investigating the environmental fate of this and other long-chain phthalate esters. Continued research into the substrate specificity of phthalate-degrading enzymes and the factors that influence their activity in situ will be critical for predicting and mitigating the environmental impact of these ubiquitous contaminants.

References

-

ACG Publications. (2018). An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene by gas-chromatography. Available at: [Link]

- PubMed. (2025).

-

ResearchGate. (2008). Phthalates biodegradation in the environment. Available at: [Link]

-

National Center for Biotechnology Information. (2020). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. Available at: [Link]

- ResearchGate. (2025).

- ResearchGate.

-

Frontiers. (2016). A Narrow pH Range Supports Butanol, Hexanol, and Octanol Production from Syngas in a Continuous Co-culture of Clostridium ljungdahlii and Clostridium kluyveri with In-Line Product Extraction. Available at: [Link]

- Canada.ca. (2015). State of the Science Report Phthalates Substance Grouping Long-chain Phthalate Esters 1,2-Benzenedicarboxylic acid, diisodecyl e.

-

MDPI. (2022). Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model. Available at: [Link]

- ACS Publications. (2022). Structural Insights into (Tere)

-

MDPI. (2023). Antibacterial Activity of Hexanol Vapor In Vitro and on the Surface of Vegetables. Available at: [Link]

-

ResearchGate. (2020). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. Available at: [Link]

-

National Center for Biotechnology Information. (2008). Bacterial degradation of phthalate isomers and their esters. Available at: [Link]

- ResearchGate.

-

SciSpace. (2009). Determination of Phthalate Esters in Drinking Water using Solid-phase Extraction and Gas Chromatography. Available at: [Link]

- PubMed. (2005). Production of the long-chain alcohols octanol, decanol, and dodecanol by Escherichia coli.

- CABI Digital Library. (2014). Ultrasonic wave extraction and simultaneous analysis of polycyclic aromatic hydrocarbons (PAHs) and phthalic esters in soil.

- SpringerLink. (2023).

-

YouTube. (2023). Genetically engineered bacteria turn the greenhouse gas CO₂ into butanol and hexanol. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Computational Insights into the Allosteric Modulation of a Phthalate-Degrading Hydrolase by Distal Mutations. Available at: [Link]

-

Frontiers. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Available at: [Link]

-

ResearchGate. (2006). Determination of Phthalate Esters in Soil Samples by Microwave Assisted Extraction and High Performance Liquid Chromatography. Available at: [Link]

- Food Safety and Environmental Stewardship Program. (2022).

-

National Center for Biotechnology Information. (2023). Biodegradation of low, medium and high molecular weight phthalate by Gordonia sp. in a batch system: Kinetics and phytotoxicity analyses. Available at: [Link]

- AccuStandard. (1994). METHOD 506 DETERMINATION OF PHTHALATE AND ADIPATE ESTERS IN DRINKING WATER BY LIQUID-LIQUID EXTRACTION OR LIQUID-SOLID EXT.

- CABI Digital Library. (2019). Properties of a phthalate esters hydrolase from Arthrobacter sp.

- PubMed. (2006).

- ResearchGate. (2018).

- Simon Fraser University. (2009).

-

Eawag-BBD. Phthalate Family Degradation Pathway. Available at: [Link]

- PubMed. (2020).

-

MDPI. (2020). New Analytical Method for Determination of Phthalates in Wastewater by on Line LC-GC-MS Using the TOTAD Interface and Fraction Collector. Available at: [Link]

- Semantic Scholar. (2022). Methodology for Determining Phthalate Residues by Ultrasound–Vortex-Assisted Dispersive Liquid–Liquid Microextraction and GC-IT/MS in Hot Drink Samples by Vending Machines.

-

ResearchGate. (2008). (PDF) Bacterial Degradation of Phthalate Isomers and Their Esters. Available at: [Link]

-

National Center for Biotechnology Information. (2020). Organic-Solvent-Tolerant Carboxylic Ester Hydrolases for Organic Synthesis. Available at: [Link]

- PubMed. (2016).

Sources

- 1. iwaponline.com [iwaponline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Bacterial degradation of phthalate isomers and their esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | A Narrow pH Range Supports Butanol, Hexanol, and Octanol Production from Syngas in a Continuous Co-culture of Clostridium ljungdahlii and Clostridium kluyveri with In-Line Product Extraction [frontiersin.org]

- 8. Production of the long-chain alcohols octanol, decanol, and dodecanol by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biodegradation of low, medium and high molecular weight phthalate by Gordonia sp. in a batch system: Kinetics and phytotoxicity analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acgpubs.org [acgpubs.org]

- 13. scispace.com [scispace.com]

- 14. Molecular Insight Into the Hydrolysis of Phthalate Esters by a Family IV Esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fses.oregonstate.edu [fses.oregonstate.edu]

- 16. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 17. researchgate.net [researchgate.net]